N,N-Diethylhydroxylamin

Übersicht

Beschreibung

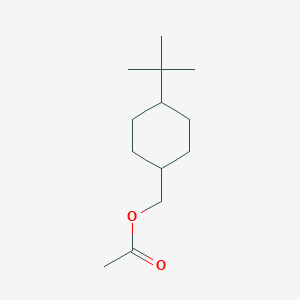

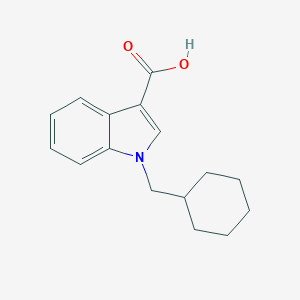

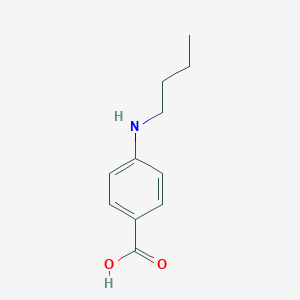

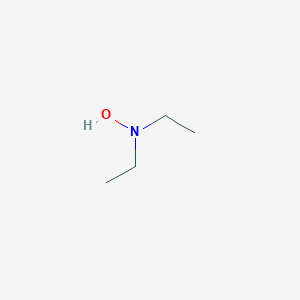

N,N-Diethylhydroxylamine is a chemical compound that has been explored in various synthetic pathways. It is a tertiary amine and a member of the hydroxylamine family, which are compounds characterized by the presence of an -NH2OH group. The compound has been identified as a product in the oxidation of the alpha-carbon of tertiary amines under hydrothermal conditions, specifically from the reaction of triethylamine and hydrogen peroxide .

Synthesis Analysis

The synthesis of N,N-diethylhydroxylamine can be achieved through the oxidation of the alpha-carbon of tertiary amines. A study demonstrated that at temperatures below 120°C, N,N-diethylhydroxylamine is the main product, following a cope rearrangement reaction mechanism. However, at higher temperatures, the reaction follows a radical chain mechanism leading to more complex products, including amides . Additionally, N,N-disubstituted hydroxylamines, which are structurally related to N,N-diethylhydroxylamine, can be prepared by the reaction of secondary amines with dibenzoyl peroxide followed by diisobutylaluminum hydride reduction .

Molecular Structure Analysis

The molecular structure of hydroxylamines, including those with N,N-substitution patterns, has been studied using electron diffraction. It was found that the N-O bond lengths increase with methyl substitution, which is relevant to understanding the structural properties of N,N-diethylhydroxylamine. The study also noted that the principal conformer present in these molecules had the anti conformation about the N-O bond .

Chemical Reactions Analysis

N,N-diethylhydroxylamine can participate in various chemical reactions due to its amine and hydroxyl functional groups. For instance, N-substituted O-benzylhydroxylamines can be synthesized from orthogonally protected substrates like N-(diethoxyphosphoryl)-O-benzylhydroxylamine through regioselective N-alkylation. This showcases the versatility of hydroxylamine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethylhydroxylamine are influenced by its functional groups and molecular structure. The electron diffraction study provides insights into bond lengths and conformations, which are crucial for understanding the reactivity and interactions of the molecule . The oxidation study under hydrothermal conditions reveals that the temperature significantly affects the product distribution, indicating that the physical properties such as boiling point and stability may vary with temperature .

Wissenschaftliche Forschungsanwendungen

Radiolysestudien

DEHA wird in Radiolysestudien verwendet. Die Reaktionsmechanismen und Geschwindigkeitskonstanten von DEHA mit verschiedenen Radikalen wie ·OH, CO3−·, eaq− und ·H wurden untersucht . Diese Studien helfen zu verstehen, wie DEHA mit diesen Radikalen interagiert, was in verschiedenen chemischen Prozessen entscheidend ist .

Behandlung von Kernbrennstoffen

DEHA wird bei der Behandlung von abgebrannten Kernbrennstoffen verwendet. Es dient als neuartiges salzfreies Reduktionsmittel, das bei der Trennung von Pu und Np von U verwendet wird . Diese Anwendung ist besonders wichtig in der Kernindustrie, wo die effiziente und sichere Behandlung von abgebrannten Kernbrennstoffen ein großes Anliegen ist .

Herstellung von Platinkomplexen

DEHA kann als Ligand bei der Herstellung von unsymmetrischen gemischten Ligand-Oxadiazolin- und/oder Imin-Platinkomplexen verwendet werden . Diese Komplexe haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Katalyse, Materialwissenschaften und Medizin .

Polymerisationsinhibitor

DEHA wird als hocheffizienter Polymerisationsinhibitor für Vinylmonomere und konjugierte Olefine verwendet . Dies hilft, den Polymerisationsprozess zu kontrollieren und die Produktion von Polymeren hoher Qualität sicherzustellen .

Terminator für Emulsionspolymerisation

Neben seiner Funktion als Polymerisationsinhibitor wirkt DEHA auch als Terminator für die Styrol-Butadien-Emulsionspolymerisation . Dies ist entscheidend für die Kontrolle der Größe und Eigenschaften der resultierenden Polymerpartikel

Wirkmechanismus

Target of Action

N,N-Diethylhydroxylamine (DEHA) primarily targets free oxygen in water systems . It is used as an oxygen scavenger in water treatment, particularly in high-pressure boiler systems . The role of DEHA is to reduce the level of free oxygen, thereby preventing aerobic corrosion, which can lead to equipment damage and safety hazards .

Mode of Action

DEHA interacts with its target, free oxygen, through a deoxygenation reaction . This reaction follows pseudo-first-order kinetics under experimental conditions . The reaction rate is determined by factors such as pH values, reaction temperature, and DEHA dosage .

Biochemical Pathways

The primary biochemical pathway affected by DEHA is the deoxygenation process in water systems . By reducing the level of free oxygen, DEHA helps prevent aerobic corrosion, a common issue in chemical engineering fields such as boiler water circulating systems, oilfield wastewater re-injection systems, and water-based drilling mud systems .

Pharmacokinetics

This volatility allows it to act as an oxygen scavenger throughout the entire boiler system due to steam carryover .

Result of Action

The primary result of DEHA’s action is the reduction of free oxygen levels in water systems . This leads to a decrease in aerobic corrosion, thereby increasing the service life of equipment and reducing safety hazards . Additionally, DEHA reacts with ferrous metals to form a passivized film of magnetite throughout the boiler system .

Action Environment

The action of DEHA is influenced by environmental factors such as pH values, reaction temperature, and DEHA dosage . These factors can affect the rate of the deoxygenation reaction and, consequently, the efficacy of DEHA as an oxygen scavenger . Furthermore, DEHA’s volatility allows it to function effectively in high-pressure boiler systems .

Safety and Hazards

N,N-Diethylhydroxylamine is flammable and can form explosive mixtures with air . It is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

N,N-diethylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCOIAYSJZGECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1]) | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027543 | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission] | |

| Record name | Ethanamine, N-ethyl-N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

130 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °F | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8669 at 20 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.36 [mmHg], 3.36 mm Hg at 25 °C | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of diethylhydroxylamine (DEHA), a potent free-radical scavenger, on lipid peroxidation of rat liver microsomes were investigated in vitro. DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. DEHA also completely inhibited nonenzymatic lipid peroxidation of heat-denatured microsomes, indicating that inhibition is protein-independent. DEHA only moderately inhibited NADPH-dependent enzymatic microsomal lipid peroxidation. DEHA has been shown to exhibit antitumorigenic properties. However, it had no significant effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity in the DEHA-treated CD-1 (lCR) Br male mouse. This suggests that the mode of action of DEHA as an antitumorigenic agent may be different from that of butylated hydroxyanisole, whose antitumor function is attributed to induction of glutathione S-transferase activity. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS RN |

3710-84-7 | |

| Record name | Diethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/314I05EDVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)